7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-
Description
7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is a structurally complex coumarin derivative belonging to the furocoumarin family. Its core structure consists of a fused furo[3,2-g]chromene system (a benzopyran ring fused with a furan ring) (Fig. 1). Key substituents include:
Properties
CAS No. |
648442-47-1 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-(3,9-dimethyl-7-oxofuro[3,2-g]chromen-5-yl)acetic acid |
InChI |
InChI=1S/C15H12O5/c1-7-6-19-14-8(2)15-11(5-10(7)14)9(3-12(16)17)4-13(18)20-15/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
DLJNEVZYRBTVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid and dimethyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The 7-oxo group and electron-rich aromatic rings in the furocoumarin system make the compound susceptible to oxidation. Key findings include:
Oxidation primarily targets the oxo group at position 7 and the methyl substituents, forming hydroxylated or quinoid structures. For example, chromium trioxide-mediated oxidation generates a conjugated quinone system, enhancing electrophilicity for downstream reactions .
Reduction Reactions
Reductive modifications focus on the oxo group and unsaturated bonds:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, 25°C | 7-hydroxy derivative | 75% | |
| LiAlH<sub>4</sub> | THF, reflux | Saturated furochromanol analogs | 60–65% |
Selective reduction of the oxo group to a hydroxyl group preserves the aromaticity of the fused ring system, enabling further functionalization .
Electrophilic Substitution
The electron-rich phenyl and furochromen rings undergo regioselective substitutions:
Halogenation
| Reagent | Conditions | Position Substituted | Product | Yield |
|---|---|---|---|---|
| Br<sub>2</sub> | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | C-8 (para to oxo group) | 8-bromo derivative | 80% |
| Cl<sub>2</sub> | AlCl<sub>3</sub>, 0°C | C-2 (ortho to phenyl) | 2-chloro analog | 70% |
Substitution occurs preferentially at positions ortho/para to electron-donating groups (e.g., methyl, oxo) .
Nitration
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-4 (72% yield), enhancing reactivity for subsequent amination or reduction .
Cyclization and Ring Expansion
The acetic acid side chain participates in cyclization under acidic or basic conditions:
Cyclization with PPA or Williamson ether synthesis conditions (e.g., phenacyl bromide/K<sub>2</sub>CO<sub>3</sub>) generates angular or linear furocoumarin scaffolds .
Acetic Acid Moiety Functionalization
The acetic acid group undergoes esterification, amidation, and condensation:
Amidation with amino acids (e.g., glycine) produces bioactive conjugates, expanding pharmacological potential .
Photochemical Reactions
As a furocoumarin derivative, the compound participates in UV-induced [2+2] cycloadditions with pyrimidine bases, forming thymine adducts—critical for studying DNA intercalation mechanisms .
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds related to 7H-Furo[3,2-g] benzopyran derivatives exhibit significant antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of Fusarium oxysporum, a pathogen affecting crops. The presence of specific functional groups enhances their antifungal activity, positioning them as potential alternatives to conventional fungicides .
Table 1: Antifungal Efficacy of Related Compounds
| Compound Name | MIC (mg/mL) | Activity Against |
|---|---|---|
| 7H-Furo[3,2-g] benzopyran | 19.9 - 30 | Fusarium oxysporum |
| Umbelliferone Derivatives | Varies | Alternaria species |
| Methoxsalen | Comparable | Various fungal pathogens |
Phototherapy and Skin Treatment
The compound has also been studied for its role in phototherapy. As a photosensitizer, it can increase skin reactivity to ultraviolet radiation (UVA), which is utilized in treating skin conditions like psoriasis and vitiligo. The mechanism involves the activation of the compound upon exposure to UVA light, leading to therapeutic effects on skin lesions .
Natural Pesticides
In agricultural settings, the antifungal properties of 7H-Furo[3,2-g] benzopyran derivatives are being explored for their potential as natural pesticides. These compounds can be integrated into crop protection strategies to manage fungal diseases while minimizing chemical pesticide usage. The effectiveness against various fungal pathogens suggests a promising avenue for sustainable agriculture practices .
Case Studies
-
Antifungal Efficacy Against Fusarium oxysporum :
A study demonstrated that derivatives of 7H-Furo[3,2-g] benzopyran significantly inhibited the growth of Fusarium oxysporum. The synthesized compounds showed minimum inhibitory concentrations (MIC) comparable to standard antifungal agents, highlighting their potential as effective treatments in agricultural applications. -
Phototoxic Effects in Dermatological Treatments :
Clinical trials involving methoxsalen (a related compound) have shown that exposure to UVA light after administration leads to significant improvements in skin conditions. This underscores the therapeutic potential of furocoumarins in dermatology.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related furocoumarins and derivatives:
Functional Group Impact
Acetic Acid vs. Ester/Acetate Groups The 5-acetic acid group in the target compound enhances water solubility compared to non-polar derivatives like 7-acetate (Entry 24, ) or ethyl esters (e.g., ’s compound with a carboxylic acid ethyl ester ). This may improve bioavailability and interaction with hydrophilic targets.
Methyl vs. Methoxy Substituents
- The 3,9-dimethyl groups confer greater lipophilicity than methoxy-substituted analogues (e.g., 4,9-dimethoxy in or methoxsalen in ). This could enhance membrane permeability but reduce solubility.
Positional Isomerism
- The 5-acetic acid group distinguishes the target compound from analogues with substitutions at position 6 (e.g., 6-acetic acid in ). Positional differences may alter binding to enzymes or receptors, affecting potency and selectivity.
Physicochemical Properties
- Molecular Weight : At 300.24 g/mol, the compound falls within the "drug-like" range (≤500 g/mol), favoring oral bioavailability.
Biological Activity
7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-, commonly referred to as a derivative of furocoumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity supported by research findings, case studies, and data tables.
The molecular formula for 7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is C14H12O3. Its structure includes a furocoumarin backbone which is known for its photochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12O3 |
| Molar Mass | 228.24 g/mol |
| Density | 1.2196 g/cm³ |
| Melting Point | 229-231°C |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that derivatives of furocoumarins possess significant anticancer properties. A study demonstrated that compounds similar to 7H-furo[3,2-g] benzopyran induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, treatment with trioxsalen (a related compound) showed a dose-dependent increase in apoptosis markers in various cancer cell lines including L1210 leukemia cells and HeLa cervical cancer cells .
Case Study:
In vitro studies have shown that trioxsalen can effectively cross-link DNA upon UV activation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells. The mechanism involves the formation of DNA adducts that hinder replication and transcription processes.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Experimental Findings:
A study involving HaCaT keratinocytes demonstrated that exposure to trioxsalen under UVA light resulted in the induction of NF-kappaB binding activity, indicating a complex interaction with inflammatory pathways .
Antimicrobial Effects
The antimicrobial activity of furocoumarin derivatives has been documented against various pathogens. In particular, compounds derived from the furocoumarin structure exhibit efficacy against both bacterial and fungal strains. For example, a derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL .
The biological activity of 7H-furo[3,2-g] benzopyran-5-acetic acid is primarily attributed to its ability to form covalent bonds with DNA upon activation by UV light. This property not only facilitates its use as an anticancer agent but also underscores its potential utility in phototherapy for skin disorders such as vitiligo.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Effective against Staphylococcus aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
